molecular formula C7H6F4N2O4S B6220334 2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid CAS No. 2751615-22-0

2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid

Cat. No.: B6220334
CAS No.: 2751615-22-0
M. Wt: 290.19 g/mol
InChI Key: LZVZMLOWMSGKIV-UHFFFAOYSA-N
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Description

2-Aminopyridine is an organic compound with the formula H2NC5H4N . It is one of three isomeric aminopyridines and is a colorless solid . It is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine . Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Synthesis Analysis

2-Aminopyridine is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction . It is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . On the other hand, TFA is manufactured using acetate and fluoride as precursors .


Molecular Structure Analysis

The molecular structure of 2-aminopyridine is H2NC5H4N . Although 2-hydroxypyridine converts significantly to the pyridone tautomer, the related imine tautomer (HNC5H4NH) is less important for 2-aminopyridine .


Chemical Reactions Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .


Physical And Chemical Properties Analysis

2-Aminopyridine is a colorless solid with a molar mass of 94.117 g·mol−1 . It has a melting point of 59 to 60 °C and a boiling point of 210 °C . It is soluble in water .

Safety and Hazards

2-Aminopyridine has several hazard statements including H301, H311, H312, H315, H319, H335, H411 . The acute toxicity is indicated by the LD50 = 200 mg/kg (rat, oral) . The permissible exposure limit is TWA 0.5 ppm (2 mg/m3) .

Future Directions

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment . Although several direct anthropogenic sources exist, production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) has been a known source for some time . The current transition from HFCs to HFOs (hydrofluoroolefins) is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming, but the fraction of HFOs converted into TFA is higher than seen for the corresponding HFCs and the region in which TFA is produced is close to the source . Therefore, it is timely to review the role of TFA in the Earth’s environment . This review considers its toxicity, sources and removal processes, measurement in a variety of environments, and future prospects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid involves the reaction of 2-aminopyridine-4-sulfonamide with phosphoryl chloride followed by treatment with sodium fluoride and trifluoroacetic acid.", "Starting Materials": [ "2-aminopyridine-4-sulfonamide", "Phosphoryl chloride", "Sodium fluoride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: 2-aminopyridine-4-sulfonamide is dissolved in dry dichloromethane.", "Step 2: Phosphoryl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: Sodium fluoride is added to the reaction mixture and stirred for 30 minutes.", "Step 5: Trifluoroacetic acid is added to the reaction mixture and stirred for an additional 30 minutes.", "Step 6: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure.", "Step 7: The crude product is purified by column chromatography to obtain 2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid." ] }

2751615-22-0

Molecular Formula

C7H6F4N2O4S

Molecular Weight

290.19 g/mol

IUPAC Name

2-aminopyridine-4-sulfonyl fluoride;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H5FN2O2S.C2HF3O2/c6-11(9,10)4-1-2-8-5(7)3-4;3-2(4,5)1(6)7/h1-3H,(H2,7,8);(H,6,7)

InChI Key

LZVZMLOWMSGKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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